rac Fenfluramine-d5 Hydrochloride

LC-MS/MS method development Isotopic dilution mass spectrometry Bioanalytical quantification

rac Fenfluramine-d5 Hydrochloride (CAS 1216927-29-5) is a +5 Da deuterated racemic internal standard for LC-MS/MS quantification of fenfluramine/norfenfluramine in plasma. Substituting non-deuterated or alternative labeled compounds causes matrix effect failures and requires method re-validation. With ≥98 atom % D isotopic purity, this SIL-IS ensures baseline resolution and FDA/EMA compliance. Available in mg to g sizes with full CoA documentation.

Molecular Formula C12H17ClF3N
Molecular Weight 272.751
CAS No. 1216927-29-5
Cat. No. B565124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Fenfluramine-d5 Hydrochloride
CAS1216927-29-5
SynonymsN-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride;  Acino-d5;  Adipomin-d5;  Obedrex-d5;  Pesos-d5;  Ponderal-d5;  Pondimin-d5;  Rotondin-d5; 
Molecular FormulaC12H17ClF3N
Molecular Weight272.751
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;
InChIKeyZXKXJHAOUFHNAS-IYSLTCQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Fenfluramine-d5 Hydrochloride (CAS 1216927-29-5): Deuterated Analytical Reference Standard


rac Fenfluramine-d5 Hydrochloride (CAS 1216927-29-5) is a deuterated, racemic analog of fenfluramine hydrochloride, bearing five deuterium atoms on the ethylamino side chain (N-ethyl-d5) [1]. It is employed exclusively as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of fenfluramine and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a racemic (rac) mixture, it contains equal proportions of the d- and l-enantiomers, mirroring the composition of the parent drug formulation originally marketed as Pondimin. This compound is not intended for therapeutic use and is classified as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [2].

Why Non-Deuterated or Alternative Internal Standards Cannot Replace rac Fenfluramine-d5 Hydrochloride


Substituting rac Fenfluramine-d5 Hydrochloride with non-deuterated fenfluramine, alternative stable-isotope labeled compounds, or structural analogs in quantitative LC-MS/MS workflows introduces analytically significant and procurement-relevant risks. Non-deuterated fenfluramine (CAS 404-82-0) cannot be distinguished from endogenous analyte in the mass spectrometer, rendering accurate quantification impossible due to identical m/z ratios . Structural analogs (e.g., fluoxetine) exhibit different extraction recovery, chromatographic retention time, and ionization efficiency in electrospray ionization (ESI) matrices, failing to correct for matrix effects and sample preparation variability with precision [1]. Alternative deuterated compounds (e.g., Fenfluramine-d3, Norfenfluramine-d6) possess differing mass shifts and isotopic purity specifications, precluding their direct substitution without full method re-validation . Each substitution attempt carries tangible procurement consequences: method re-validation costs, delays in analytical workflow implementation, and potential regulatory compliance gaps in FDA/EMA bioanalytical method validation contexts [2].

Quantitative Differentiation Evidence for rac Fenfluramine-d5 Hydrochloride Against In-Class Comparators


Molecular Weight and Isotopic Mass Shift: rac Fenfluramine-d5 vs. Unlabeled Fenfluramine

rac Fenfluramine-d5 Hydrochloride (N-ethyl-d5) possesses a molecular weight of 272.75 g/mol (exact mass 272.1315455 Da) [1], representing a nominal mass increase of 5 Da compared to unlabeled fenfluramine (MW 267.72 g/mol as hydrochloride salt, 231.26 g/mol as free base) [2]. This +5 Da mass shift corresponds to five deuterium atoms substituted on the N-ethyl moiety (ethyl-d5), providing a distinct MS/MS transition window free from isotopic cross-talk with the natural abundance 13C isotopologue of the unlabeled analyte [3].

LC-MS/MS method development Isotopic dilution mass spectrometry Bioanalytical quantification

Isotopic Purity Specification: rac Fenfluramine-d5 at 98 atom % D vs. Lower-Enrichment Alternatives

Commercially available rac Fenfluramine-d5 Hydrochloride is consistently supplied with a minimum isotopic enrichment of 98 atom % D across multiple vendors . This high enrichment minimizes the contribution of unlabeled (d0) species within the internal standard preparation, which would otherwise co-elute and generate signal indistinguishable from authentic analyte, artificially inflating measured concentrations [1]. Lower-enrichment fenfluramine-d3 preparations or custom-synthesized deuterated analogs lacking vendor-certified isotopic purity documentation require additional in-house characterization and carry elevated risk of method inaccuracy .

Isotopic enrichment quality control Analytical standard certification Quantitative method accuracy

Storage and Stability Profile: rac Fenfluramine-d5 vs. Structurally Unstable Deuterated Amines

rac Fenfluramine-d5 Hydrochloride is documented to remain stable under recommended room-temperature storage conditions for at least three years, after which re-analysis for chemical purity is advised prior to continued use . The hydrochloride salt formulation enhances solid-state stability compared to the free base form, and the compound is stored under inert atmosphere (2-8°C refrigerated conditions) when hygroscopicity is a concern [1]. In contrast, structurally related deuterated amines lacking salt formation or supplied as free bases may exhibit shorter shelf lives, greater hygroscopicity, and require more stringent storage protocols that complicate laboratory inventory management .

Reference standard stability Long-term storage conditions Analytical laboratory procurement

Vendor-Available Documentation and Regulatory Traceability

rac Fenfluramine-d5 Hydrochloride is available from established isotope and reference standard suppliers (e.g., CDN Isotopes/LGC, Toronto Research Chemicals via CymitQuimica, Fisher Scientific) with full Certificate of Analysis (CoA) documentation and Safety Data Sheet (SDS) . The compound is supplied with regulatory-compliant characterization suitable for ANDA/DMF submissions, analytical method validation (AMV), and quality control applications in pharmaceutical development [1]. In contrast, custom-synthesized fenfluramine-dx analogs or alternative internal standards (e.g., Fenfluramine-d3, Desethyl Fenfluramine-d6) may be available from fewer vendors, lack comprehensive CoA documentation, or require longer lead times due to made-to-order synthesis .

Certificate of Analysis Regulatory compliance Reference standard procurement

Validated Application Scenarios for rac Fenfluramine-d5 Hydrochloride in Analytical and Bioanalytical Workflows


Quantitative LC-MS/MS Method Development and Validation for Fenfluramine Therapeutic Drug Monitoring (TDM)

rac Fenfluramine-d5 Hydrochloride is optimally deployed as the stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays quantifying fenfluramine and its active metabolite norfenfluramine in human plasma [1]. Its +5 Da mass shift (molecular weight 272.75 g/mol) and ≥98 atom % D isotopic enrichment ensure baseline resolution from unlabeled analytes and minimize isotopic cross-talk, enabling accurate quantification at clinically relevant concentrations [2]. The compound's multi-vendor availability and regulatory-compliant documentation support full method validation under FDA/EMA bioanalytical guidelines, reducing procurement friction for clinical research laboratories .

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies in Epilepsy and Obesity Research

For preclinical and clinical pharmacokinetic investigations of fenfluramine, including studies of absorption, distribution, metabolism, and excretion (ADME), rac Fenfluramine-d5 Hydrochloride provides the quantitative backbone for plasma concentration-time profiling [1]. As a racemic deuterated analog, it accurately tracks both d- and l-enantiomers of fenfluramine and norfenfluramine in complex biological matrices, enabling precise determination of stereoselective pharmacokinetic parameters that differ between isomers [2]. Its documented three-year stability under recommended storage conditions supports longitudinal study designs without requiring frequent internal standard re-characterization .

Forensic and Clinical Toxicology Confirmation Testing

In forensic and clinical toxicology laboratories performing confirmatory analysis for fenfluramine exposure, rac Fenfluramine-d5 Hydrochloride serves as the definitive internal standard for isotope dilution LC-MS/MS [1]. The high isotopic purity (≥98 atom % D) eliminates false-positive risks associated with endogenous interferences or cross-contamination from other sympathomimetic amines [2]. Procurement from established vendors with full CoA documentation satisfies chain-of-custody and regulatory evidentiary requirements, a critical consideration for forensic casework .

Pharmaceutical Quality Control (QC) and Reference Standard Traceability

In pharmaceutical QC laboratories developing or validating analytical methods for fenfluramine-related substances or impurity profiling, rac Fenfluramine-d5 Hydrochloride functions as a traceable reference standard compliant with regulatory expectations for ANDA/DMF submissions [1]. Its certified isotopic enrichment and chemical purity specifications, documented via vendor Certificate of Analysis, enable method transfer across laboratories and sites with minimal re-validation burden [2]. The availability of the compound in multiple packaging sizes (0.005 g to 10 mg) accommodates both pilot method development and full-scale validation campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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